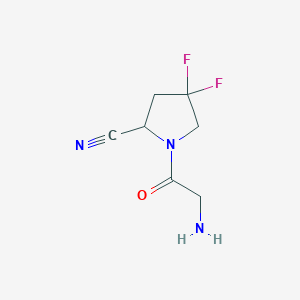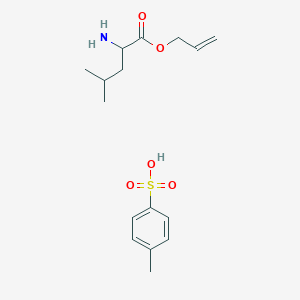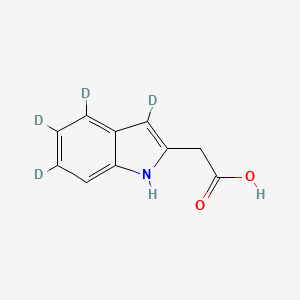
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoleacetic Acid-d4 is a deuterated form of Indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin family of indole derivatives. Indole-3-acetic acid regulates various aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . The deuterated form, Indoleacetic Acid-d4, is often used in scientific research to study the metabolic pathways and mechanisms of action of Indole-3-acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indoleacetic Acid-d4 typically involves the incorporation of deuterium atoms into the Indole-3-acetic acid molecule. One common method is the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method involves Fischer indole synthesis using deuterated glutamic acid and phenylhydrazine . These methods ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of Indoleacetic Acid-d4 follows similar synthetic routes but on a larger scale. The use of deuterated precursors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve multiple steps, including purification and quality control, to meet the standards required for scientific research applications.
化学反応の分析
Types of Reactions
Indoleacetic Acid-d4 undergoes various chemical reactions, including:
Oxidation: Indoleacetic Acid-d4 can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert Indoleacetic Acid-d4 to indole-3-ethanol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid
Reduction: Indole-3-ethanol
Substitution: Various substituted indole derivatives, depending on the reagents used.
科学的研究の応用
Indoleacetic Acid-d4 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of metabolic pathways and mechanisms of action. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the role of Indole-3-acetic acid in plant growth and development.
Medicine: Investigated for its potential therapeutic applications and interactions with biological systems.
Industry: Used in the development of new agricultural products and plant growth regulators
作用機序
Indoleacetic Acid-d4 exerts its effects by mimicking the action of Indole-3-acetic acid. It binds to specific receptors in plant cells, leading to the activation of ATPase proton pumps. This results in the acidification of the cell wall, activation of expansin proteins, and subsequent cell elongation . The molecular targets and pathways involved include the ubiquitin-activating enzyme complex and the regulation of Aux/IAA proteins .
類似化合物との比較
Indoleacetic Acid-d4 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another plant hormone with similar functions but different metabolic pathways.
Indole-3-acetonitrile: A compound with higher efficacy as a plant growth regulator.
Indoleacetic Acid-d4 stands out due to its stability and utility in tracing studies, making it a valuable tool in scientific research.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
179.21 g/mol |
IUPAC名 |
2-(3,4,5,6-tetradeuterio-1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1D,2D,3D,5D |
InChIキー |
QOPBEBWGSGFROG-RZIJKAHPSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C(NC2=C1)CC(=O)O)[2H])[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
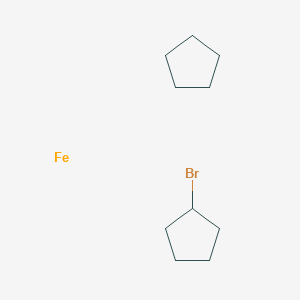
![2-[4-[2-[(2-Hydroxy-2-phenylethyl)amino]ethoxy]phenyl]acetic acid;hydrochloride](/img/structure/B13400290.png)
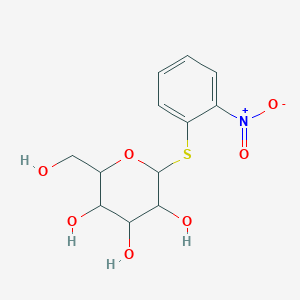
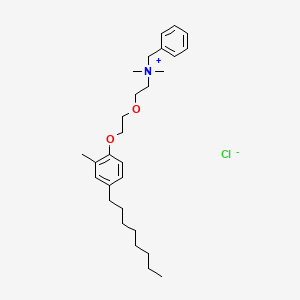
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)
![2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole](/img/structure/B13400335.png)
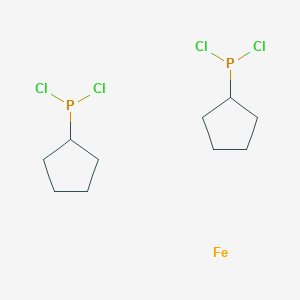
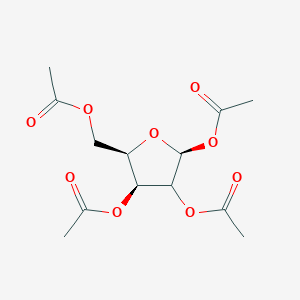
![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)
